1-azido-3-methoxy-2-methylbenzene
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Overview
Description
1-Azido-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O. . The presence of the azido group (N3) in its structure makes it highly reactive and versatile for numerous chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of azides in various reaction conditions, including thermal, catalyzed, or non-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-methoxy-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitrenes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Azido-3-methoxy-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-azido-3-methoxy-2-methylbenzene primarily involves the reactivity of the azido group. Upon activation (e.g., thermal or photolytic), the azido group releases nitrogen gas, forming highly reactive nitrenes. These nitrenes can then participate in various chemical reactions, including cycloadditions and insertions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
1-Azido-3-methylbenzene: Similar structure but lacks the methoxy group.
1-Azido-4-methoxybenzene: Similar structure but with the azido group in a different position.
1-Azido-2-methoxybenzene: Similar structure but with the azido group in a different position.
Uniqueness: 1-Azido-3-methoxy-2-methylbenzene is unique due to the specific positioning of the azido, methoxy, and methyl groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications .
Properties
CAS No. |
2648961-05-9 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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